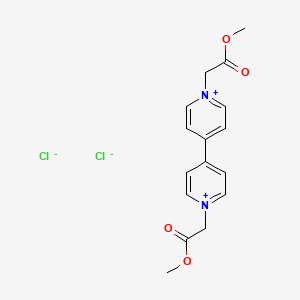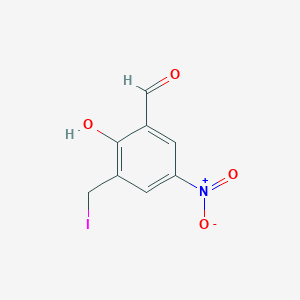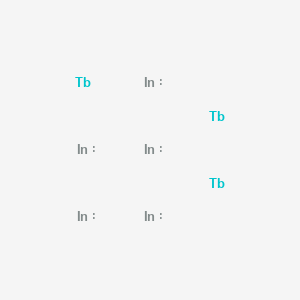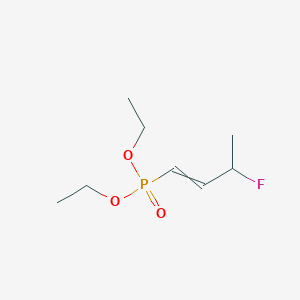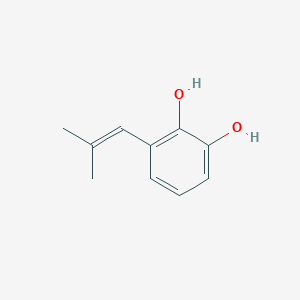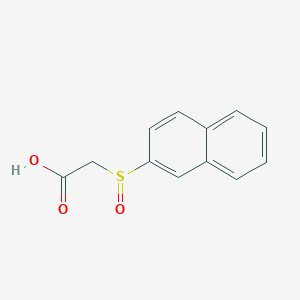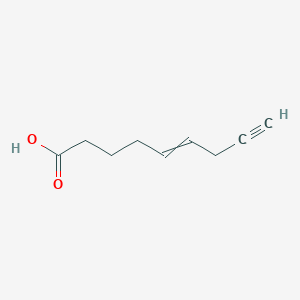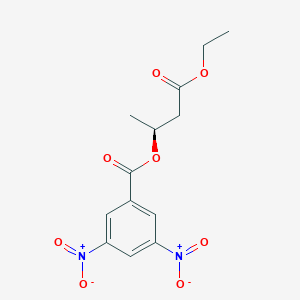
(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters It is derived from 3,5-dinitrobenzoic acid and is characterized by the presence of both an ester and a nitro functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with an appropriate alcohol. One common method is to react 3,5-dinitrobenzoic acid with 4-ethoxy-4-oxobutan-2-ol in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding ester .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields while adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: The major products are the corresponding amines.
Hydrolysis: The major products are 3,5-dinitrobenzoic acid and 4-ethoxy-4-oxobutan-2-ol
Scientific Research Applications
(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate involves its interaction with biological membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The ester group can be hydrolyzed to release active metabolites that further contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar in structure but with an ethyl group instead of the 4-ethoxy-4-oxobutan-2-yl group.
Propyl 3,5-dinitrobenzoate: Similar in structure but with a propyl group instead of the 4-ethoxy-4-oxobutan-2-yl group.
Uniqueness
(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate is unique due to the presence of the 4-ethoxy-4-oxobutan-2-yl group, which imparts distinct chemical and biological properties compared to its simpler analogs .
Properties
CAS No. |
79427-05-7 |
|---|---|
Molecular Formula |
C13H14N2O8 |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
[(2S)-4-ethoxy-4-oxobutan-2-yl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H14N2O8/c1-3-22-12(16)4-8(2)23-13(17)9-5-10(14(18)19)7-11(6-9)15(20)21/h5-8H,3-4H2,1-2H3/t8-/m0/s1 |
InChI Key |
RHXFZZLJNVEORX-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


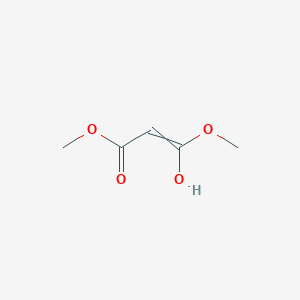

![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
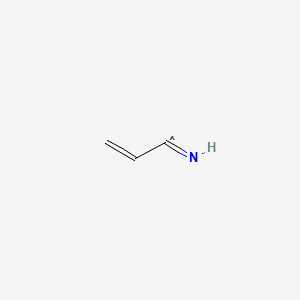
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)
